molecular formula C26H21ClFNO3 B11398627 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11398627
M. Wt: 449.9 g/mol
InChI Key: IBVGTUUGHFADOD-UHFFFAOYSA-N
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Description

3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes benzyl, chloro, fluorobenzyl, and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process involving several key reactions:

    Formation of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-e][1,3]oxazin-2-one core.

    Introduction of the Benzyl and Fluorobenzyl Groups: The benzyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 4-fluorobenzyl chloride, respectively.

    Chlorination and Methylation: The chloro and methyl groups can be introduced through selective chlorination and methylation reactions using reagents such as thionyl chloride and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and fluorobenzyl positions, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the chloro and oxazinone groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluorobenzyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amines, thioethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its unique structure, the compound has potential as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl and fluorobenzyl groups may facilitate binding to hydrophobic pockets, while the chloro and oxazinone groups may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-6-chloro-9-(4-methylbenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 3-benzyl-6-chloro-9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

The presence of the fluorobenzyl group in 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C26H21ClFNO3

Molecular Weight

449.9 g/mol

IUPAC Name

3-benzyl-6-chloro-9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H21ClFNO3/c1-16-20-12-23(27)25-22(14-29(15-31-25)13-18-7-9-19(28)10-8-18)24(20)32-26(30)21(16)11-17-5-3-2-4-6-17/h2-10,12H,11,13-15H2,1H3

InChI Key

IBVGTUUGHFADOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F)CC5=CC=CC=C5

Origin of Product

United States

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